molecular formula C20H20BrN3O2S B2477673 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]butanamide CAS No. 422287-90-9

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]butanamide

Cat. No. B2477673
M. Wt: 446.36
InChI Key: YRACBYMHWLWKAB-UHFFFAOYSA-N
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Description

The compound is a quinazolinone derivative, which is a class of compounds that have been extensively studied for their diverse biological activities . The presence of the bromo group and the sulfanylidene group could potentially enhance its reactivity and biological activity.

Scientific Research Applications

Synthesis and Chemical Properties

  • Functionalized Thiazoloquinazolinones Synthesis: Kut, Onysko, and Lendel (2020) investigated the synthesis of functionalized 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-ones, which can be linked to the study of 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]butanamide due to the similar chemical structure and reactivity (Kut, Onysko, & Lendel, 2020).
  • Electrophilic Cyclization in Organic Synthesis: The study by Burbulienė, Bobrovas, and Vainilavicius (2006) on the intramolecular cyclization of quinazolinyl derivatives relates to the broader context of 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]butanamide, showcasing the potential for creating diverse heterocyclic compounds (Burbulienė, Bobrovas, & Vainilavicius, 2006).

Biological Activities

  • Antitumor Screening: Horishny and Matiychuk (2020) conducted primary antitumor screening on similar quinazolin-4-one derivatives, indicating the potential biomedical applications of compounds like 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]butanamide (Horishny & Matiychuk, 2020).
  • Antimicrobial Studies: The research by Patel et al. (2010) on the antimicrobial activities of similar quinazolin-4(3H)ones demonstrates the relevance of studying 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]butanamide for potential antimicrobial applications (Patel et al., 2010).

Applications in Material Science

  • Reactive Dyes Development: Patel, Patel, and Patel (2022) explored the synthesis of reactive dyes having quinazolin-4(3H)-one moiety, which can be related to the development of dyes and pigments using compounds similar to 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]butanamide (Patel, Patel, & Patel, 2022).

Future Directions

Future research could focus on synthesizing this compound and studying its physical and chemical properties. Its biological activity could also be investigated, given the known activities of other quinazolinone derivatives .

properties

CAS RN

422287-90-9

Product Name

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]butanamide

Molecular Formula

C20H20BrN3O2S

Molecular Weight

446.36

IUPAC Name

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]butanamide

InChI

InChI=1S/C20H20BrN3O2S/c1-13-4-6-14(7-5-13)12-22-18(25)3-2-10-24-19(26)16-11-15(21)8-9-17(16)23-20(24)27/h4-9,11H,2-3,10,12H2,1H3,(H,22,25)(H,23,27)

InChI Key

YRACBYMHWLWKAB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S

solubility

not available

Origin of Product

United States

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